Cas no 805250-14-0 (ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate)

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a synthetic intermediate with a fused indane core and a hydroxyl substituent, offering versatility in organic synthesis. The ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions, while the hydroxyindane moiety provides a functional handle for further derivatization. This compound is particularly useful in pharmaceutical and fine chemical research, where its structural features enable the construction of complex molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for medicinal chemistry applications, including the development of bioactive compounds targeting central nervous system (CNS) pathways.
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate structure
805250-14-0 structure
Product name:ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
CAS No:805250-14-0
MF:C13H16O3
MW:220.264
CID:4194979
PubChem ID:23529437

ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1-acetic acid, 2,3-dihydro-5-hydroxy-, ethyl ester
    • ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
    • Ethyl 2-(5-Hydroxy-1-indanyl)acetate
    • 805250-14-0
    • KCIMHLFQVFKWQS-UHFFFAOYSA-N
    • ethyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
    • MFCD30803228
    • ethyl 2-(5-hydroxy-2,3-dihydro-1h-inden-1-yl)acetate
    • SY344446
    • SY352674
    • SCHEMBL2464209
    • MFCD13191947
    • MFCD30803229
    • ethyl(5-hydroxy-2,3-dihydro-1h-inden-1-yl)acetate
    • SY324030
    • Ethyl (S)-5-Hydroxyindane-1-acetate
    • Ethyl (R)-2-(5-Hydroxy-1-indanyl)acetate
    • Inchi: InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3
    • InChI Key: KCIMHLFQVFKWQS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 220.109944368Da
  • Monoisotopic Mass: 220.109944368Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-1G
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
1g
¥ 6,270.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-5G
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
5g
¥ 18,810.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-100MG
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
100MG
¥ 1,570.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-250MG
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
250MG
¥ 2,508.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-5.0g
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
5.0g
¥18796.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-500MG
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
500MG
¥ 4,184.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-250mg
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
250mg
¥2736.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1568109-1g
Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 98%
1g
¥12540.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-1g
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
1g
¥6840.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0228-500.0mg
ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
805250-14-0 95%
500.0mg
¥4181.0000 2024-08-02

Additional information on ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Ethyl 2-(5-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Acetate: A Comprehensive Overview

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, also known by its CAS number 805250-14-0, is a compound of significant interest in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the details of its structure, synthesis, properties, and recent advancements in its research.

Ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a derivative of indene, a bicyclic aromatic hydrocarbon. The molecule features a hydroxyl group (-OH) at the 5-position of the indene ring and an ethoxyacetyl group attached to the 1-position. This combination of functional groups imparts unique chemical and physical properties to the compound. The indene ring system is known for its stability and reactivity, making it a valuable scaffold in organic synthesis.

Recent studies have highlighted the importance of CAS No. 805250-14-0 in the development of advanced materials. Researchers have explored its use as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics and optoelectronic devices. The ability of this compound to undergo various reactions, such as Diels-Alder cycloaddition and Friedel-Crafts alkylation, has further expanded its utility in synthetic chemistry.

The synthesis of ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-Yl)acetate typically involves multi-step organic reactions. One common approach is the alkylation of indene derivatives followed by esterification to introduce the ethoxyacetyl group. Optimization of reaction conditions has been a focal point for researchers aiming to improve yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of physical properties, CAS No. 805250-14-0 exhibits a melting point of approximately 78°C and a boiling point around 345°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicating potential applications in photonic materials.

One of the most promising areas of research involving ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-Yl)acetate is its role in drug discovery. The hydroxyl group on the indene ring can serve as a site for bioisosteric replacement or further functionalization to enhance pharmacokinetic properties. Preclinical studies have shown that derivatives of this compound exhibit moderate activity against certain enzymes involved in neurological disorders, paving the way for future therapeutic developments.

Moreover, CAS No. 805250-14-X has found applications in the fragrance industry due to its pleasant aroma profile. Its ability to retain fragrance notes makes it a valuable ingredient in perfumes and personal care products. Recent innovations in scent delivery systems have leveraged this compound's stability and volatility to create long-lasting fragrance formulations.

In conclusion, ethyl 2-(5-hydroxy-X,X-dihydro-XH-inden-X-Yl)acetate (CAS No. X,X,X,X-X-X-X) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and physical properties continue to drive research aimed at unlocking its full potential. As advancements in synthetic methods and material science progress, this compound is poised to play an even greater role in shaping future technologies and products.

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(CAS:805250-14-0)ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
A1091166
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
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